(3,5-二氯-4-羟基苯基)硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

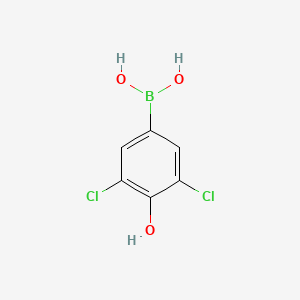

“(3,5-Dichloro-4-hydroxyphenyl)boronic acid” is a chemical compound with the molecular formula C6H5BCl2O3 and a molecular weight of 206.82 . It is used as a building block in organic synthesis . It is also an intermediate for the synthesis of various pharmaceutical compounds .

Molecular Structure Analysis

The molecular structure of “(3,5-Dichloro-4-hydroxyphenyl)boronic acid” consists of a phenyl ring substituted with two chlorine atoms, a boronic acid group, and a hydroxy group .Chemical Reactions Analysis

“(3,5-Dichloro-4-hydroxyphenyl)boronic acid” can participate in various chemical reactions. For instance, it can be used in Suzuki-Miyaura cross-coupling reactions . It can also undergo trifluoromethylation .Physical And Chemical Properties Analysis

“(3,5-Dichloro-4-hydroxyphenyl)boronic acid” is a solid compound . It has a density of 1.6±0.1 g/cm3 . The boiling point is 369.9±52.0 °C at 760 mmHg .科学研究应用

有机合成

“(3,5-二氯-4-羟基苯基)硼酸”是有机合成中宝贵的结构单元 . 它常用于烷基硼酸酯的脱硼官能化 .

原位脱硼

联二醇硼酸酯的原位脱硼是“(3,5-二氯-4-羟基苯基)硼酸”的重大应用。 此过程被用于烯烃的正式反马氏加氢甲基化 .

烯烃加氢甲基化

“(3,5-二氯-4-羟基苯基)硼酸”用于正式的反马氏烯烃加氢甲基化,这是一个有价值但未知的转化 . 该加氢甲基化序列已应用于甲氧基保护的(-)-Δ8-四氢大麻酚和胆固醇 .

全合成

“(3,5-二氯-4-羟基苯基)硼酸”的原位脱硼被用于δ-®-康尼辛和吲哚利啶 209B 的正式全合成 .

铃木-宫浦偶联反应

“(3,5-二氯-4-羟基苯基)硼酸”可用于铃木-宫浦偶联反应 . 该反应极其温和,并且对官能团具有耐受性 .

Stille 偶联反应

安全和危害

“(3,5-Dichloro-4-hydroxyphenyl)boronic acid” is classified as a warning substance . It may be harmful if swallowed (H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and storing locked up (P405) .

作用机制

Target of Action

The primary target of (3,5-Dichloro-4-hydroxyphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The compound affects the SM cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

It is known that the compound is relatively stable and readily prepared

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds . This is a crucial step in many organic synthesis reactions, making (3,5-Dichloro-4-hydroxyphenyl)boronic acid a valuable reagent in these processes .

Action Environment

The action of (3,5-Dichloro-4-hydroxyphenyl)boronic acid is influenced by environmental factors such as the presence of a metal catalyst and the specific conditions of the SM cross-coupling reaction . The compound is generally environmentally benign , suggesting that it has good stability under various conditions.

生化分析

Biochemical Properties

(3,5-Dichloro-4-hydroxyphenyl)boronic acid plays a significant role in biochemical reactions. It has been used in the synthesis of BODIPY dyes, which are functional and modular fluorescent tools . The compound’s receptor-like ability allows it to interact with various biomolecules .

Molecular Mechanism

It has been used in the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This suggests that it may interact with biomolecules through binding interactions, potentially influencing enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

Boronic acids are generally stable and do not degrade easily .

Metabolic Pathways

Boronic acids are known to be involved in Suzuki-Miyaura coupling and Stille coupling reactions .

属性

IUPAC Name |

(3,5-dichloro-4-hydroxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BCl2O3/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,10-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWASSWLQMNNCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)Cl)O)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BCl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Triazole-[13C2,15N2]](/img/structure/B591557.png)

![[7-(Acetyloxymethyl)-4a,6,7-trihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B591561.png)

![(2S)-2-Amino-3-[3,5-diiodo-4-(4-sulfooxyphenoxy)phenyl]propanoic acid](/img/structure/B591566.png)